N-(2-chloro-4-methylphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
Description
N-(2-chloro-4-methylphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a synthetic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4-one core. This structure is characterized by:
- Pyrazolo[1,5-a]pyrazine ring system: A fused bicyclic scaffold with two nitrogen atoms in the pyrazine moiety and one in the pyrazole ring.
- 3,4-Dimethoxyphenyl substituent: Electron-donating methoxy groups enhance lipophilicity and may influence receptor binding.
- N-(2-chloro-4-methylphenyl)acetamide side chain: The chloro and methyl groups on the phenyl ring contribute steric bulk and modulate electronic properties.
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O4/c1-14-4-6-17(16(24)10-14)25-22(29)13-27-8-9-28-19(23(27)30)12-18(26-28)15-5-7-20(31-2)21(11-15)32-3/h4-12H,13H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPYPYPUXRDVPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC(=C(C=C4)OC)OC)C2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 363.83 g/mol. The structure features a chloro-substituted aromatic ring, a dimethoxyphenyl moiety, and a pyrazolo[1,5-a]pyrazine core, which contribute to its potential biological activities.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrazines have been shown to inhibit cell proliferation in various cancer cell lines. One study demonstrated that such compounds could induce apoptosis and inhibit tumor growth in xenograft models .
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of pyrazolo[1,5-a]pyrazine derivatives. In vitro tests revealed that certain compounds within this class exhibited activity against a range of bacterial strains and fungi. For example, compounds with similar functional groups showed minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of these compounds. Some studies suggest that pyrazolo derivatives can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 15 | |
| Compound B | Antimicrobial | 8 | |
| Compound C | Neuroprotective | 20 |
Case Study 1: Anticancer Efficacy
In a controlled study, a derivative structurally similar to N-(2-chloro-4-methylphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide was tested against human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability after 48 hours of treatment at concentrations as low as 10 µM, suggesting strong anticancer potential.
Case Study 2: Antimicrobial Screening
A series of pyrazolo derivatives were screened against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 8 µM against S. aureus, indicating potent antibacterial activity. This positions it as a candidate for further development in antimicrobial therapy.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[3,4-d]pyrimidine
- Target Compound : Pyrazolo[1,5-a]pyrazine has a pyrazine (six-membered ring with two nitrogens) fused to pyrazole.
- Example 53 (): Pyrazolo[3,4-d]pyrimidine core with a pyrimidine ring (two nitrogens in a six-membered ring). Example 53 includes a 5-fluoro-3-(3-fluorophenyl)chromen-4-one substituent, which may enhance π-π stacking interactions absent in the target compound .
Pyrazolo[1,5-a]pyrazine vs. Triazolo[1,5-a]pyrimidine
Substituent Effects
Acetamide Side Chain Modifications
Methoxy vs. Halogen Substituents
- Target Compound : 3,4-Dimethoxyphenyl group.
- : 3-Fluorophenyl and 5-fluorochromenone substituents. Impact: Methoxy groups improve lipophilicity and electron donation, whereas fluorine atoms enhance electronegativity and metabolic resistance .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
